Pavoninin-5
Description
Natural Occurrence and Biological Context of Pavoninin-5
This compound is a natural product isolated from the defense secretion of the Pacific sole, Pardachirus pavoninus. drugfuture.comnih.gov This fish, found in the tropical regions of the western Pacific and eastern Indian Oceans, is known for its ability to release a milky fluid from the base of its dorsal and anal fin spines when disturbed. columbia.edu This secretion contains a cocktail of ichthyotoxic (fish-poisoning) and hemolytic (red blood cell-destroying) compounds, which are believed to serve as a defense mechanism against predators. nih.govcolumbia.edu
The pavoninins, a series of steroid N-acetylglucosaminides, are key components of this defensive secretion. nih.govcolumbia.edu Among them, this compound is the most abundant. drugfuture.com The secretion's potent biological activities, including its ability to repel sharks, are attributed to these steroidal glycosides. drugfuture.comnih.gov Research has shown that the lipophilic fraction of the secretion, which contains the pavoninins, is a significant contributor to the shark-repellent properties, alongside the peptidic toxin pardaxin. columbia.edunih.gov
Overview of Steroidal Glycosides from Marine Organisms
Steroidal glycosides are a diverse class of chemical compounds found in both terrestrial plants and marine invertebrates. cmfri.org.inmdpi.com While once thought to be primarily metabolites of higher plants, there has been a surge of interest in those sourced from marine life due to their exceptional structural diversity and wide range of biological activities. cmfri.org.in These compounds consist of a steroid aglycone (the non-sugar part) linked to one or more sugar moieties. cmfri.org.inresearchgate.net
Marine organisms, living in competitive and often harsh environments, have evolved complex biochemical pathways to produce these diverse metabolites as part of their defense mechanisms. cmfri.org.in Steroidal glycosides from marine sources have demonstrated a variety of potent biological effects, including cytotoxic, antibacterial, anti-tumor, and anti-inflammatory activities. cmfri.org.inmdpi.com Common monosaccharides found in these marine glycosides include glucose, galactose, xylose, and arabinose, often with modifications such as amino-sugars or sulfation. cmfri.org.in These sugar units can exist in both furanose and pyranose forms, contributing to the structural variety. cmfri.org.in
Comparative Analysis with Related Pavoninin Congeners
This compound belongs to a family of at least six related compounds, Pavoninin-1 through Pavoninin-6, all isolated from Pardachirus pavoninus. nih.govcolumbia.edu These congeners share a common cholestane (B1235564) skeleton and a β-N-acetylglucosaminide sugar moiety, but differ in the specific structure of their steroidal aglycones. columbia.edu These structural variations lead to differences in their physicochemical properties and potentially their biological activities.
For instance, Pavoninin-1 has been synthesized and studied for its ability to perturb cell membranes, a mechanism likely related to its ichthyotoxic and shark-repellent effects. nih.gov The synthesis of Pavoninin-4 has also been achieved, highlighting the ongoing interest in these molecules for potential applications. orcid.orgacs.org Studies on the various pavoninins have involved detailed spectroscopic analysis and chemical correlations to elucidate their structures. drugfuture.comcolumbia.edu The comparative analysis of these congeners is crucial for understanding the structure-activity relationships within this class of compounds.
Below is a table summarizing the key features of this compound and its known congeners.
| Compound Name | Natural Source | Key Structural Features | Known Biological Activities |
| Pavoninin-1 | Pardachirus pavoninus defense secretion drugfuture.com | Steroidal N-acetylglucosaminide columbia.edu | Ichthyotoxic, hemolytic, shark-repellent, membrane-perturbing drugfuture.comnih.gov |
| Pavoninin-2 | Pardachirus pavoninus defense secretion columbia.edu | Steroidal N-acetylglucosaminide columbia.edu | Ichthyotoxic, hemolytic columbia.edu |
| Pavoninin-3 | Pardachirus pavoninus defense secretion columbia.edu | Steroidal N-acetylglucosaminide columbia.edu | Ichthyotoxic, hemolytic columbia.edu |
| Pavoninin-4 | Pardachirus pavoninus defense secretion columbia.edu | Steroidal N-acetylglucosaminide columbia.edu | Ichthyotoxic, hemolytic, shark-repellent columbia.eduoup.com |
| This compound | Pardachirus pavoninus defense secretion drugfuture.com | Most abundant pavoninin, steroidal N-acetylglucosaminide drugfuture.comcolumbia.edu | Ichthyotoxic, hemolytic, shark-repellent columbia.edu |
| Pavoninin-6 | Pardachirus pavoninus defense secretion columbia.edu | Steroidal N-acetylglucosaminide columbia.edu | Ichthyotoxic, hemolytic, cytotoxic, anti-inflammatory, antimicrobial columbia.eduontosight.ai |
Structure
3D Structure
Properties
CAS No. |
94480-49-6 |
|---|---|
Molecular Formula |
C37H61NO9 |
Molecular Weight |
663.9 g/mol |
IUPAC Name |
[(2R,6R)-6-[(3S,8R,9S,10R,13R,14S,15S,17R)-15-[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylheptyl] acetate |
InChI |
InChI=1S/C37H61NO9/c1-20(19-45-23(4)41)8-7-9-21(2)28-17-29(46-35-32(38-22(3)40)34(44)33(43)30(18-39)47-35)31-26-11-10-24-16-25(42)12-14-36(24,5)27(26)13-15-37(28,31)6/h10,20-21,25-35,39,42-44H,7-9,11-19H2,1-6H3,(H,38,40)/t20-,21-,25+,26-,27+,28-,29+,30-,31-,32-,33-,34-,35-,36+,37-/m1/s1 |
InChI Key |
AGGNNZKNWLCKAW-FCVMGCFXSA-N |
SMILES |
CC(CCCC(C)C1CC(C2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)OC5C(C(C(C(O5)CO)O)O)NC(=O)C)COC(=O)C |
Isomeric SMILES |
C[C@H](CCC[C@@H](C)[C@H]1C[C@@H]([C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)NC(=O)C)COC(=O)C |
Canonical SMILES |
CC(CCCC(C)C1CC(C2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)OC5C(C(C(C(O5)CO)O)O)NC(=O)C)COC(=O)C |
Synonyms |
(25R)-cholest-5-en-3beta,15alpha,26-triol cholest-5-en-3,15,26-triol pavoninin 5 pavoninin-5 |
Origin of Product |
United States |
Synthetic Methodologies and Derivatization for Pavoninin 5 Research
Strategies for the Total Synthesis of Pavoninin-5 Aglycone
The total synthesis of the this compound aglycone, (25R)-cholest-5-en-3β,15α,26-triol, presents considerable challenges, particularly in achieving the desired stereochemistry and regioselectivity. researchgate.netresearchgate.net Researchers have developed various strategies to construct this complex steroidal framework.
Regioselective Functionalization Approaches (e.g., C-15α hydroxylation)
A critical step in the synthesis of the this compound aglycone is the introduction of the hydroxyl group at the C-15α position. researchgate.netresearchgate.net One successful approach involves the transposition of a C-16β hydroxyl group. This method proceeds through a 15α-hydroxy-16-ketone intermediate, followed by a Barton deoxygenation reaction at the C-16 position. researchgate.netmolaid.com Another strategy, known as Breslow's remote functionalization, has been employed to introduce the C-15α alcohol on the D-ring of the steroid. acs.org This method utilizes photolysis of an attached benzophenone (B1666685) group to direct oxidation to a remote, non-activated carbon atom. acs.orgacs.org
Allylic oxidation followed by a Luche reduction has also been utilized to introduce the hydroxyl group at the C-15α position. scribd.com Additionally, researchers have explored the use of artificial cytochrome P-450 enzymes, which can perform regio- and stereoselective hydroxylations on steroid skeletons, overriding intrinsic substrate reactivities. acs.org
Stereochemical Control in Aglycone Synthesis
Maintaining and establishing the correct stereochemistry throughout the synthesis is paramount. The synthesis of the aglycone of 26-O-deacetyl this compound, (25R)-cholest-5-en-3β,15α,26-triol, has been achieved in a 10-step synthesis starting from diosgenin, which provides the desired (25R) configuration in the side chain. researchgate.netresearchgate.net The stereochemistry of intermediates is often confirmed using techniques like X-ray crystallography. iiarjournals.org For instance, the stereochemistry of a 15α,16α-epoxide intermediate was confirmed by X-ray analysis of its acetate (B1210297) derivative. iiarjournals.org
Semi-synthetic Routes to this compound and its Analogs
Semi-synthetic approaches, often starting from readily available natural products, provide a more efficient route to this compound and its analogs.
Stereospecific Synthesis of this compound Isomers (e.g., (25R)-Pavoninin-5)
The stereospecific synthesis of isomers of this compound is crucial for understanding structure-activity relationships. The (25R)-isomer of the this compound aglycone has been synthesized from diosgenin. researchgate.netresearchgate.net The synthesis of other isomers, such as those with different stereochemistry at C-5, has also been explored. For example, both 5α- and 5β-reduced dafachronic acids have been synthesized, with the 5β-isomers showing the (25S)-isomer to be more potent in certain assays. nih.govoup.com The synthesis of these isomers often involves key steps like enzymatic kinetic resolution of epimeric alcohols to separate (25R) and (25S) isomers. oup.com
Derivatization Strategies for Biological Activity Probing
To investigate the biological activities of this compound, various derivatization strategies are employed. These modifications can enhance biological potency, improve pharmacokinetic properties, or help identify the key structural features responsible for its activity. For instance, the synthesis of various dafachronic acid ligands for the DAF-12 nuclear hormone receptor has been undertaken to explore how changes in the A/B ring system and stereochemistry at C-5 and C-25 influence potency. nih.govoup.com
The synthesis of analogs with modifications at the C-15 position, such as 15-substituted 16-ene-vitamin D3 analogs, has been performed to study the effects of functionalization of the CD-ring on biological activity. iiarjournals.org Furthermore, the synthesis of fluorinated and deuterated analogs of oxygenated sterols serves as valuable internal standards for quantification in biological assays. colab.ws Derivatization has also been used to create probes for studying the mechanism of action, such as using p-bromobenzoates for exciton-coupled circular dichroism to determine absolute configuration. psu.edu
Molecular and Cellular Mechanistic Investigations of Pavoninin 5
Cellular Responses to Pavoninin-5 Exposure
This compound and its analogs have demonstrated significant effects on the proliferation of various cancer cell lines. Research has focused on the anti-proliferative activities of these compounds, revealing their potential to inhibit cancer cell growth. Studies involving a semi-synthesized single isomer of a related steroid, (25R)-5, have shown potent cytotoxic activities against human bladder cancer 5637 (HTB-9) and hepatic cancer HepG2 cells. researchgate.netmdpi.com This compound exhibited no significant impact on the proliferation of normal liver cells at similar concentrations. researchgate.net
The anti-proliferative effects are concentration-dependent, with specific IC50 values determined for different cell lines. For instance, the (25R)-5 isomer showed an IC50 value of 4.8 µM in 5637 (HTB-9) cells and 15.5 µM in HepG2 cells. mdpi.com These findings suggest that the modulation of cell proliferation pathways is a key mechanism of action for this class of compounds. The inhibition of proliferation is often linked to the induction of cell cycle arrest, a process where the cell cycle is halted at a specific phase, preventing cell division. mdpi-res.comresearchgate.net For example, other compounds have been shown to induce cell cycle arrest in the G0/G1 or G2/M phases by downregulating key regulatory proteins like Cyclin D1 and CDK6. nih.govnih.govbmbreports.org While the precise phase of arrest for this compound is not detailed in the available literature, its inhibitory effect on proliferation is a consistent finding. mdpi.com
Table 1: Cytotoxic Activity of this compound Analog (25R)-5 Against Cancer Cell Lines
Beyond inhibiting proliferation, this compound and its analogs actively induce programmed cell death, or apoptosis, in cancer cells. This is a critical mechanism for eliminating malignant cells. Studies on the analog (25R)-5 have confirmed that its cytotoxic effects are mediated through the induction of both early and late-stage apoptosis. researchgate.netmdpi.com
Flow cytometry analysis using Annexin-V/PI staining has provided quantitative evidence of this process. mdpi.com Treatment of 5637 (HTB-9) cells with (25R)-5 led to a significant, dose-dependent increase in the percentage of apoptotic cells. mdpi.com Apoptosis is a tightly regulated process involving a cascade of molecular events, often initiated through either intrinsic (mitochondrial) or extrinsic (death receptor) pathways. plos.orgnih.gov The induction of apoptosis by these compounds suggests an activation of these internal cellular suicide programs. mdpi.commdpi-res.com This process typically involves the activation of caspases, a family of protease enzymes that execute the cell death program. nih.govnih.gov The ability to trigger apoptosis is a hallmark of many effective anti-cancer agents, and the findings suggest that this compound and its analogs hold potential in this regard. mdpi.comresearchgate.net
Identification and Characterization of Molecular Targets
The biological effects of this compound are initiated by its interaction with specific molecular targets within the cell. Research has explored its binding to different classes of receptors.
Olfactory Receptors: In silico docking analyses have been performed to investigate the binding affinity of related compounds to shark olfactory receptors. nih.govnih.gov Pavoninin-4, a known shark repellent and close analog of this compound, has been shown to have strong binding affinities across most olfactory receptor proteins in the cloudy catshark (Scyliorhinus torazame). nih.govresearchgate.net However, it displayed more selective and sometimes weaker binding to the olfactory receptors of the white shark (Carcharodon carcharias), indicating species-specific interactions. nih.govnih.gov These studies use docking scores, where more negative values indicate stronger binding, to predict the strength of the ligand-receptor interaction. nih.gov This interaction with olfactory receptors is consistent with the known shark-repellent properties of pavoninins. nih.gov
Table 2: Predicted Binding Affinities (Docking Scores) of Pavoninin-4 with Shark Olfactory Receptors
Nuclear Receptors: this compound's structure as a 15α-hydroxysteroid suggests it may interact with nuclear receptors, which are transcription factors that regulate gene expression in response to small lipophilic molecules. researchgate.netnih.govumn.edu Specifically, its structural similarity to vitamin D analogs points towards a potential interaction with the Vitamin D Receptor (VDR). researchgate.netiiarjournals.orgresearchgate.net Analogs of vitamin D are known to enhance VDR binding affinity and induce cell differentiation. iiarjournals.org Nuclear receptors like VDR typically possess a ligand-binding domain (LBD) where molecules like this compound could bind, triggering conformational changes that modulate gene transcription. pressbooks.pubki.se However, direct binding studies confirming the interaction between this compound and VDR or other nuclear receptors are not extensively detailed in the current literature.
The ability of a compound to modulate the activity of enzymes is a key aspect of its mechanism of action. qeios.comresearchgate.net Enzymes are crucial for nearly all metabolic and signaling processes in a cell. Modulation can occur through inhibition, where the enzyme's activity is reduced, or activation, where its activity is enhanced. qeios.com While this compound's analogs have shown cytotoxic and other biological effects, specific studies detailing their direct modulatory activity on particular enzymes are limited in the available scientific literature. mdpi-res.com Further research is required to identify if this compound or its derivatives directly inhibit or activate key enzymes involved in cellular pathways.
Intracellular Signaling Pathway Perturbations by this compound
The binding of this compound to its molecular targets triggers a cascade of events within the cell, known as intracellular signaling pathways. The perturbation of these pathways ultimately leads to the observed cellular responses like apoptosis and inhibition of proliferation.
While specific, detailed studies on the complete signaling network affected by this compound are not fully elucidated, its known effects allow for inferences about the pathways involved. The induction of apoptosis and modulation of cell proliferation are processes tightly controlled by major signaling pathways such as the MAPK (Mitogen-Activated Protein Kinase) and PI3K/AKT (Phosphatidylinositol 3-kinase/Protein Kinase B) pathways. nih.govmdpi.com For example, studies on other bioactive compounds have shown that inhibition of the ERK1/2 (a component of the MAPK pathway) and PI3K/AKT pathways can lead to cell cycle arrest and apoptosis. nih.govnih.gov
Furthermore, Protein Kinase C (PKC) is a family of enzymes that acts as a central node in many signal transduction cascades, controlling a wide range of cellular processes. nih.govwikipedia.org Activation or inhibition of different PKC isoforms can have profound effects on cell fate. plos.org Given that this compound is a steroid derivative, it is plausible that its effects are mediated through pathways that are commonly modulated by such molecules, potentially involving PKC or other kinase cascades that regulate transcription factors and cell cycle machinery. nih.gov However, direct experimental evidence explicitly linking this compound to the perturbation of these specific pathways is an area requiring further investigation.
Table of Mentioned Compounds
Structure Activity Relationship Studies of Pavoninin 5 and Its Analogs
Influence of Steroidal Backbone Modifications on Biological Potency
The steroidal nucleus, a tetracyclic hydrocarbon system, serves as the rigid scaffold for Pavoninin-5. uomustansiriyah.edu.iq Modifications to this backbone, such as the introduction, removal, or alteration of functional groups, can significantly modulate biological potency.
Research into various steroidal compounds has demonstrated that specific hydroxylations around the backbone are critical for activity. For instance, studies on steroids that control steroidogenesis revealed that hydroxyl groups at positions C4, C7, and C11 can inhibit certain metabolic enzymes. nih.gov While these specific modifications may not have been reported for this compound itself, the principle that the location of oxygenation on the steroid rings is a key determinant of activity is well-established.
In studies of other steroidal saponins (B1172615), modifications to the A-ring have proven particularly influential. The introduction of a 4,5-epoxide group into a steroidal saponin (B1150181) framework was found to yield a compound with significant cytotoxic activity against the HCT-116 colon cancer cell line, demonstrating the importance of oxygenated functionalities in this region of the steroid. researchgate.net The general SAR for steroids indicates that features like a C-3 hydroxyl group and a 17β-hydroxyl group are often essential for activity, while unsaturation in the B-ring can decrease it. uomustansiriyah.edu.iq
Table 1: Effect of Steroidal Backbone Modifications on Biological Activity of Steroid Analogs
| Modification Location | Type of Modification | Observed Effect on Biological Activity | Reference |
|---|---|---|---|
| A-Ring (C-4/C-5) | 4,5-Epoxide Introduction | Increased cytotoxic activity | researchgate.net |
| A-Ring (C-4) | Hydroxylation | Contributed to inhibition of steroidogenesis | nih.gov |
| B-Ring (C-7) | Hydroxylation | Contributed to inhibition of steroidogenesis | nih.gov |
| C-Ring (C-11) | Hydroxylation | Contributed to inhibition of steroidogenesis | nih.gov |
This table presents findings from related steroidal compounds to illustrate the principles of backbone modification, as specific data for this compound is limited.
Impact of Glycosidic Moiety Variations on Activity
Saponins are glycosides, meaning they consist of a non-sugar part (the aglycone, in this case, the steroid) and a sugar part (the glycone). cramagiurgea.ro The nature, number, and attachment point of the sugar units can have a profound impact on the molecule's physical properties and biological function. cramagiurgea.ro Pavoninins-3 through -6 are characterized by having the sugar moiety attached at the same position on the steroidal aglycone. researchgate.net
The conformational arrangement of the glycosidic linkage is a critical factor determining the biological activity of steroidal glycosides, as seen in studies of cardiac glycosides. nih.gov The flexibility or rigidity of this linkage can influence how the molecule presents its functional groups for interaction with a biological target. nih.gov For example, in the cardiac glycoside gomphoside, a conformationally rigid sugar residue with a 3'-axial hydroxyl group is considered responsible for its potent activity. nih.gov
SAR studies on other saponins have shown that even small changes to the sugar, such as modifying it with different aminoacyl residues, can have a significant effect. For some synthetic saponin analogs, a d-Alanine derivative was the most effective against certain bacteria, and the presence of a free α-amino group was found to be necessary for antimicrobial activity. researchgate.net This highlights that the functional groups on the sugar portion are as important as the aglycone itself. The synthesis of saponins is often undertaken specifically to investigate these structure-activity relationships. scribd.comresearchgate.net
Stereochemical Determinants of Biological Efficacy (e.g., C-25 Stereoisomerism)
Stereochemistry, the three-dimensional arrangement of atoms, plays a vital role in the interaction between a molecule and its biological target. For many steroids with a chiral center at the C-25 position in the side chain, the specific stereoisomer (R or S) can lead to dramatic differences in biological efficacy.
This principle is clearly demonstrated in the dafachronic acids, a class of steroidal hormones. Studies have shown that the (25S)-diastereoisomers are significantly more potent agonists of the DAF-12 receptor than their corresponding (25R)-epimers. researchgate.net This indicates that the spatial orientation of the methyl group at C-25 is critical for optimal ligand binding or for inducing the correct conformational change in the receptor upon binding. researchgate.net
The synthesis of specific stereoisomers is a key focus in the development of steroidal compounds. Methodologies have been developed for the preparation of steroids containing a chiral center at C-25, allowing for the synthesis of both (25R) and (25S) isomers to study their differential effects. researchgate.netresearchgate.net Although direct studies on this compound stereoisomers are not widely published, the strong precedent from closely related steroidal compounds suggests that the C-25 stereochemistry is a critical determinant of its biological activity.
Table 2: Influence of C-25 Stereochemistry on the Activity of Dafachronic Acids (DA)
| Compound | C-25 Configuration | Relative Potency | Reference |
|---|---|---|---|
| Δ7-DA | S | More Active | researchgate.net |
| Δ7-DA | R | Less Active | researchgate.net |
| Δ4-DA | S | More Active | researchgate.net |
This table illustrates the importance of C-25 stereoisomerism in a related class of bioactive steroids.
Comparative SAR with Other Bioactive Steroids (e.g., Vitamin D Analogs, Other Saponins)
Comparing the SAR of this compound with other well-studied bioactive steroids provides valuable context. Vitamin D analogs, for example, have been extensively studied, revealing key structural determinants of their activity. Modifications to the A-ring of Vitamin D, such as 2α-functionalization, can enhance binding affinity for the Vitamin D receptor (VDR). jst.go.jp Furthermore, the side chain is a major target for modification; for instance, fluorination of the side chain in Vitamin D analogs has been shown to produce potent anti-inflammatory effects. jst.go.jp A significant aspect of Vitamin D analog SAR is the goal of separating desired therapeutic effects (like anti-proliferative activity) from undesirable side effects (like hypercalcemia). jst.go.jpnih.gov This is often achieved by creating analogs with altered affinity for the vitamin D binding protein (DBP), which affects their pharmacokinetics. mdpi.com
Cardiac glycosides offer another point of comparison. In these molecules, the activity is highly dependent on the nature and conformation of the glycosidic linkage and the sugar residues, a principle that is also highly relevant to steroidal saponins like this compound. nih.gov
For other saponins, key SAR determinants include the type of aglycone (steroid vs. triterpenoid) and the number and location of sugar chains (monodesmosidic vs. bidesmosidic). cramagiurgea.ro Like Vitamin D analogs, synthetic modifications of saponins are often aimed at improving their therapeutic profile. scribd.com The SAR of dafachronic acids, as discussed previously, strongly emphasizes the role of side-chain stereochemistry, particularly at C-25, a feature likely to be of parallel importance for this compound. researchgate.net These comparisons underscore a common theme in steroid and saponin SAR: biological activity is a finely tuned property governed by specific oxygenation patterns on the steroidal core, the precise structure and conformation of side chains and/or glycosidic units, and critical stereochemical details.
Advanced Research Methodologies for Pavoninin 5 Studies
Chromatographic and Spectroscopic Techniques for Isolation and Characterization
The initial steps in studying a natural product such as Pavoninin-5 involve its isolation from the source organism and the determination of its chemical structure. This is achieved through a combination of powerful chromatographic and spectroscopic methods.
High-Performance Liquid Chromatography (HPLC) for Purity and Isomer Separation
High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the purification and purity assessment of chemical compounds. In the context of this compound, a steroidal N-acetylglucosaminide, HPLC is employed to separate it from a complex mixture of other related pavoninins.
Reverse-phase HPLC, often utilizing a C18 column, is a common approach for the separation of steroid glycosides. The separation is based on the differential partitioning of the analytes between a nonpolar stationary phase (the C18 column) and a polar mobile phase. A gradient elution, where the composition of the mobile phase is changed over time (e.g., by increasing the concentration of an organic solvent like acetonitrile in water), is typically used to achieve optimal separation of compounds with varying polarities.
A key challenge in the chromatographic analysis of this compound is the separation of its isomers. For instance, hydrogenation of this compound can yield an epimeric mixture at the C-5 position. These epimers, having very similar chemical structures, are often difficult to separate using standard normal or reverse-phase HPLC techniques columbia.edu. The development of specialized chiral columns or the use of advanced chromatographic techniques such as supercritical fluid chromatography (SFC) may be necessary to achieve the separation of such closely related isomers.
Table 1: Representative HPLC Parameters for Steroid Glycoside Separation
| Parameter | Value/Description |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Gradient of Acetonitrile and Water |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm or Evaporative Light Scattering Detector (ELSD) |
| Injection Volume | 20 µL |
| Column Temperature | 25 °C |
This table represents typical starting conditions for the HPLC analysis of steroid glycosides and would require optimization for the specific separation of this compound and its isomers.
Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) for Structural Elucidation
Once a pure sample of this compound is obtained, its chemical structure is determined using a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, ¹H-NMR and ¹³C-NMR are fundamental. ¹H-NMR spectra reveal the chemical environment of each proton, their multiplicity (splitting patterns), and their relative numbers (integration). For instance, the ¹H-NMR spectrum of a related pavoninin showed characteristic signals for an N-acetyl group, a sugar moiety, and the steroidal backbone columbia.edu. The coupling constants (J-values) between adjacent protons are particularly important for determining the stereochemistry of the molecule, such as the orientation of substituents on the steroid rings columbia.edu.
Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are essential for assembling the complete structure. COSY identifies proton-proton couplings, while HSQC correlates protons to their directly attached carbons, and HMBC reveals longer-range correlations between protons and carbons, allowing for the connection of different molecular fragments.
Mass Spectrometry (MS) provides the molecular weight of this compound and information about its elemental composition through high-resolution mass spectrometry (HRMS). Fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments offer valuable clues about the structure of the molecule. By inducing fragmentation of the parent ion, characteristic neutral losses can be observed, which can correspond to the sugar moiety or parts of the steroid nucleus, aiding in the structural elucidation.
Table 2: Spectroscopic Data for this compound and Related Structures
| Technique | Observation | Interpretation |
| ¹H-NMR | Signals in the δ 3.0-5.0 ppm range | Protons of the N-acetylglucosaminide moiety |
| Complex multiplets in the δ 0.6-2.5 ppm range | Protons of the steroid backbone | |
| A singlet around δ 2.0 ppm | Methyl protons of the N-acetyl group | |
| ¹³C-NMR | Signals in the δ 60-100 ppm range | Carbons of the sugar unit |
| A signal around δ 170 ppm | Carbonyl carbon of the N-acetyl group | |
| MS | Molecular ion peak (e.g., [M+H]⁺ or [M+Na]⁺) | Determination of the molecular weight |
| Fragment ions | Structural information based on fragmentation patterns |
The specific chemical shifts and fragmentation patterns for this compound would be determined through detailed analysis of its spectra.
In Vitro Biological Assays for Mechanistic Elucidation
To understand the biological effects of this compound at the cellular and molecular level, a variety of in vitro assays are employed. These assays can reveal its potential as a therapeutic agent and shed light on its mechanism of action.
Cell Culture Models for Cytotoxicity and Proliferation Assays
Cytotoxicity and cell proliferation assays are fundamental for assessing the potential anticancer activity of a compound. These assays are typically performed using various cancer cell lines grown in culture. The choice of cell lines is critical and should ideally represent different types of cancer to determine the spectrum of activity of this compound.
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay or the 2-(2-methoxy-4-nitrophenyl)-3-(4-nitrophenyl)-5-(2,4-disulfophenyl)-2H-tetrazolium (WST) assay are commonly used colorimetric methods. These assays measure the metabolic activity of viable cells, which is proportional to the number of living cells. A decrease in metabolic activity in the presence of this compound would indicate either a cytotoxic (cell-killing) or cytostatic (inhibition of proliferation) effect.
The results of these assays are typically expressed as the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%. A lower IC₅₀ value indicates greater potency. While the pavoninin mixture has been shown to exhibit ichthyotoxic and hemolytic activity, specific cytotoxicity data for this compound against human cancer cell lines is not currently available in the public scientific literature columbia.edu.
Table 3: Hypothetical Cytotoxicity Data for this compound
| Cell Line | Cancer Type | IC₅₀ (µM) |
| MCF-7 | Breast Cancer | Data not available |
| A549 | Lung Cancer | Data not available |
| HeLa | Cervical Cancer | Data not available |
| HCT116 | Colon Cancer | Data not available |
This table illustrates how cytotoxicity data for this compound would be presented. Currently, no such data has been published.
Flow Cytometry for Apoptosis Analysis
If this compound is found to be cytotoxic, the next step is to determine the mechanism of cell death. Apoptosis, or programmed cell death, is a common mechanism for anticancer agents. Flow cytometry is a powerful technique for studying apoptosis.
One of the most common methods for detecting apoptosis by flow cytometry is the Annexin V/Propidium Iodide (PI) assay. In the early stages of apoptosis, a phospholipid called phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be labeled with a fluorescent dye. PI is a fluorescent dye that intercalates with DNA but cannot cross the intact membrane of live cells.
By staining cells treated with this compound with both Annexin V and PI, and analyzing them by flow cytometry, different cell populations can be distinguished:
Annexin V- / PI- : Live cells
Annexin V+ / PI- : Early apoptotic cells
Annexin V+ / PI+ : Late apoptotic or necrotic cells
Annexin V- / PI+ : Necrotic cells
An increase in the percentage of Annexin V-positive cells after treatment with this compound would indicate the induction of apoptosis. To date, there are no published studies that have investigated the ability of this compound to induce apoptosis using flow cytometry.
Reporter Gene Assays for Receptor Activation Studies
Reporter gene assays are used to study the activation or inhibition of specific signaling pathways or nuclear receptors by a compound. These assays are particularly useful for identifying the molecular targets of a new drug candidate.
In a typical reporter gene assay, cells are engineered to express a reporter gene (e.g., luciferase or β-galactosidase) under the control of a specific promoter or response element that is regulated by a particular signaling pathway. If this compound activates this pathway, the reporter gene will be expressed, and its product can be easily measured.
For example, to investigate if this compound interacts with a specific nuclear receptor, a cell line could be co-transfected with a plasmid expressing the receptor and a reporter plasmid containing a response element for that receptor upstream of the luciferase gene. An increase in luciferase activity in the presence of this compound would suggest that it acts as an agonist for that receptor. There is currently no publicly available data from reporter gene assays to indicate that this compound activates any specific receptors.
In Silico Approaches for Molecular Interaction Prediction
In silico methodologies have become indispensable in modern pharmacology and natural product research, offering a rapid and cost-effective means to predict and analyze the molecular interactions of bioactive compounds like this compound. These computational techniques provide deep insights into the mechanisms of action, binding affinities, and structural requirements for biological activity, thereby guiding further experimental studies.
Molecular Docking and Dynamics Simulations
Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict the binding orientation and stability of a ligand, such as this compound, within the active site of a target protein. While specific docking studies on this compound are not extensively documented in publicly available literature, the application of these methods to structurally similar triterpenoid saponins (B1172615) provides a clear framework for how such investigations would proceed.
Molecular docking predicts the preferred orientation of a molecule when bound to a second to form a stable complex. The process involves sampling a vast number of possible conformations and orientations of the ligand within the protein's binding pocket and scoring them based on their binding energy. In a representative study on triterpenoid saponins as potential inhibitors of the oncogenic Kirsten Rat Sarcoma (KRAS) protein, molecular docking was employed to elucidate the binding mechanism. nih.gov The results from such studies typically identify key amino acid residues that form hydrogen bonds, hydrophobic interactions, or other non-covalent bonds with the saponin (B1150181), which are crucial for stabilizing the complex.
Following docking, molecular dynamics (MD) simulations are used to assess the stability and conformational changes of the ligand-protein complex over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a detailed view of the dynamic behavior of the complex in a simulated physiological environment. nih.govmdpi.com These simulations can confirm the stability of the binding pose predicted by docking and reveal fluctuations in the protein structure upon ligand binding. nih.gov For instance, simulations on saponin-protein complexes have been run for periods up to 10,000 femtoseconds (fs) to confirm the stability of the system. nih.gov Key parameters analyzed during MD simulations include the Root Mean Square Deviation (RMSD) of the protein backbone and ligand, the Radius of Gyration (Rg), and the number of hydrogen bonds maintained over the simulation period.
Table 1: Representative Parameters from Molecular Dynamics Simulation of a Saponin-Protein Complex
| Parameter | Description | Typical Value/Observation | Significance |
|---|---|---|---|
| RMSD (Root Mean Square Deviation) | Measures the average deviation of the protein or ligand from its initial position over time. | Stable plateau after an initial increase. | Indicates the stability of the complex; a stable RMSD suggests the ligand remains bound in a consistent pose. |
| Rg (Radius of Gyration) | Measures the compactness of the protein structure. | Relatively constant value. | Significant changes can indicate that ligand binding induces conformational changes (unfolding or compacting) in the protein. |
| Hydrogen Bonds | The number of hydrogen bonds between the ligand and protein over time. | Consistent number of H-bonds. | Highlights the specific interactions that are most critical for maintaining the stability of the binding. |
Computational Modeling of Structure-Activity Relationships
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. researchgate.net For a compound like this compound, QSAR studies can help predict its activity based on its physicochemical properties and structural features, known as molecular descriptors.
The process involves creating a dataset of structurally related compounds with known activities. Various molecular descriptors—such as electronic, steric, and hydrophobic properties—are calculated for each molecule. Statistical methods like Multiple Linear Regression (MLR), Partial Least Squares (PLS), and Principal Component Regression (PCR) are then used to build a model that links these descriptors to the observed biological activity.
A study on the nematicidal activity of triterpenoid saponin analogues successfully developed QSAR models with high predictive power. The correlation coefficient (r²) for the MLR model was 0.8684, indicating a strong correlation between the descriptors and the activity. The cross-validated regression coefficient (q²) was 0.8207, demonstrating the model's high predictive accuracy. Such models revealed that descriptors like the octanol/water partition coefficient (slogP) had a significant positive correlation with activity, suggesting that lipophilicity is a key factor for the observed biological effect.
Further advanced 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide insights into how steric and electrostatic fields of the molecule influence its activity. A study on triterpenoid saponins as KRAS inhibitors developed robust CoMFA and CoMSIA models with high cross-validation coefficients (Q²) of 0.77 and 0.784, respectively, and strong external predictive values (R²pred) of 0.87 and 0.83. nih.gov These models generate contour maps that visualize regions where modifications to the molecular structure would likely enhance or diminish biological activity, providing a roadmap for designing more potent analogues.
Table 2: Example of a 2D-QSAR Model for Triterpenoid Saponins
| Model Type | Statistical Parameter | Value | Interpretation |
|---|---|---|---|
| Multiple Linear Regression (MLR) | Correlation Coefficient (r²) | 0.8684 | 86.84% of the variance in activity is explained by the model. |
| Cross-Validated Coefficient (q²) | 0.8207 | The model has an 82.07% predictive accuracy on new data. | |
| Key Descriptor | slogP | Indicates that the lipophilicity of the molecule is a critical factor for its biological activity. |
Emerging Analytical Platforms for Complex Biological Samples
The analysis of this compound and other saponins in complex biological matrices, such as plasma, tissues, or plant extracts, presents significant challenges due to their structural complexity and often low concentrations. Emerging analytical platforms, particularly hyphenated chromatographic techniques, have become essential for the qualitative and quantitative determination of these compounds. mdpi.comresearchgate.net
High-Performance Liquid Chromatography (HPLC) remains a foundational technique for saponin separation. nih.gov However, because many saponins lack a strong chromophore, conventional UV detection is often inadequate. nih.gov To overcome this, HPLC is frequently coupled with more universal or sensitive detectors.
HPLC with Evaporative Light Scattering Detection (HPLC-ELSD) is a widely used method for quantifying saponins. nih.govnih.gov ELSD is a mass-sensitive detector that can detect any non-volatile analyte, making it suitable for saponins that are invisible to UV detectors. nih.gov This platform has been successfully validated for the simultaneous quantification of multiple saponins in crude plant extracts. nih.gov
HPLC with Mass Spectrometry (HPLC-MS) is a powerful tool that offers high sensitivity and provides crucial structural information. mdpi.comcreative-proteomics.com Electrospray ionization (ESI) is a common ion source used for saponin analysis. nih.govcreative-proteomics.com When coupled with tandem mass spectrometry (MS/MS), the fragmentation patterns of the parent ions can be analyzed to identify the aglycone structure and the sequence of sugar moieties in the glycosidic chains. nih.govmdpi.com This allows for the rapid and accurate identification of known and novel saponins directly within a complex mixture. nih.gov Techniques like multiple reaction monitoring (MRM) can be used for highly selective and sensitive quantification of target saponins in biological samples. acs.org
More advanced platforms such as Ultra-High-Performance Liquid Chromatography (UHPLC)-MS/MS offer even greater resolution and faster analysis times. Furthermore, the integration of Solid-Phase Extraction (SPE) with LC-MS and Nuclear Magnetic Resonance (NMR) spectroscopy (LC-SPE-NMR/MS) represents a state-of-the-art approach. researchgate.net This hyphenated system allows for the separation of compounds by LC, followed by mass identification (MS), purification and concentration via SPE, and finally, definitive structural elucidation by NMR, all in one automated process. researchgate.net
Table 3: Comparison of Modern Analytical Platforms for Saponin Analysis
| Analytical Platform | Principle of Detection | Advantages | Common Application |
|---|---|---|---|
| HPLC-ELSD | Light scattering of nebulized, non-volatile analyte particles. nih.gov | Universal detection for non-volatile compounds; good for quantification when standards are available. nih.gov | Simultaneous quantification of major saponins in plant extracts. nih.gov |
| HPLC-MS/MS | Separation by chromatography followed by mass-to-charge ratio analysis and fragmentation of selected ions. mdpi.comnih.gov | High sensitivity and selectivity; provides detailed structural information (aglycone and sugar sequence). mdpi.commdpi.com | Identification and quantification of saponins in complex biological matrices; metabolomics studies. mdpi.comacs.org |
| LC-SPE-NMR/MS | Integrated system combining separation (LC), mass identification (MS), purification (SPE), and structural elucidation (NMR). researchgate.net | Provides unequivocal structure determination of novel compounds directly from a complex mixture. researchgate.net | Screening and detailed characterization of saponin profiles in natural product discovery. researchgate.net |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
